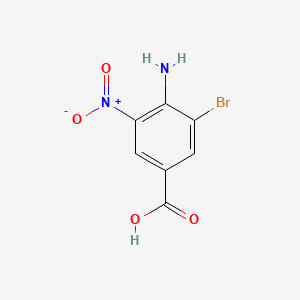

4-Amino-3-bromo-5-nitrobenzoic acid

Übersicht

Beschreibung

4-Amino-3-bromo-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H5BrN2O4. It is characterized by the presence of amino, bromo, and nitro functional groups attached to a benzoic acid core. This compound is a yellow solid at room temperature and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

Nitration: Benzoic acid undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitrobenzoic acid is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

Amination: Finally, the bromo-nitrobenzoic acid is treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or potassium tert-butoxide.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

Reduction: 4-Amino-3-bromo-5-aminobenzoic acid.

Substitution: 4-Hydroxy-3-bromo-5-nitrobenzoic acid.

Oxidation: 4-Nitroso-3-bromo-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-bromo-5-nitrobenzoic acid is utilized in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-3-bromo-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3-nitrobenzoic acid

- 3-Bromo-5-nitrobenzoic acid

- 4-Bromo-3-nitrobenzoic acid

Uniqueness

4-Amino-3-bromo-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-Amino-3-bromo-5-nitrobenzoic acid (ABN) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 261.03 g/mol

- CAS Number : 556651-33-3

The biological activity of ABN can be attributed to its functional groups: the amino, bromo, and nitro groups. These groups enable the compound to engage in various interactions with biological targets:

- Hydrogen Bonding : The amino and nitro groups can form hydrogen bonds with active sites on enzymes and receptors.

- Electrostatic Interactions : These interactions can influence the binding affinity of ABN to its targets.

- Halogen Bonding : The bromo group can participate in halogen bonding, which may enhance the specificity of interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that ABN can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on specific proteases and kinases, which are crucial in cancer and inflammatory processes.

Antimicrobial Properties

ABN has shown potential antimicrobial activity against various bacterial strains. Studies demonstrate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Anticancer Activity

Preliminary studies have indicated that ABN exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways .

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of ABN against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial properties.

- Cytotoxicity Assay : In a study involving human breast cancer cell lines (MCF-7), ABN demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. This suggests potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Various Enzymes | Competitive inhibition | |

| Antimicrobial | S. aureus, E. coli | Growth inhibition | |

| Anticancer | MCF-7 Cell Line | Induces apoptosis |

Research Applications

ABN serves as a valuable tool in various research domains:

- Medicinal Chemistry : Its unique structure allows for modifications that can enhance biological activity or selectivity.

- Biochemical Research : Used to study enzyme kinetics and protein-ligand interactions.

- Pharmaceutical Development : Investigated as a candidate for new antimicrobial and anticancer drugs.

Eigenschaften

IUPAC Name |

4-amino-3-bromo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSIZMVUEBODFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716524 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556651-33-3 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.